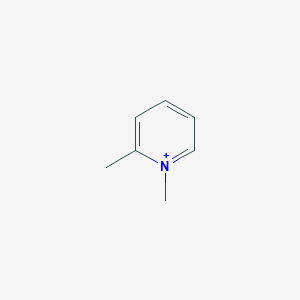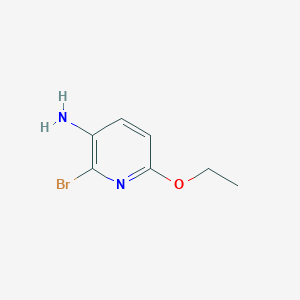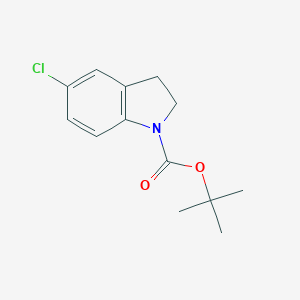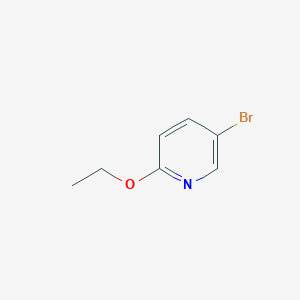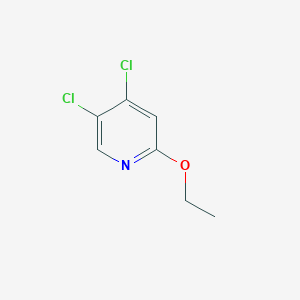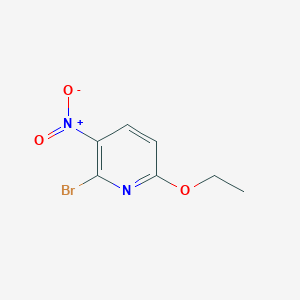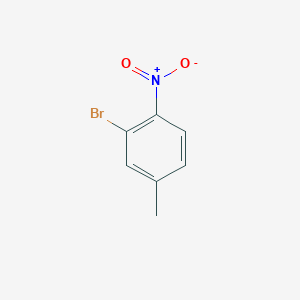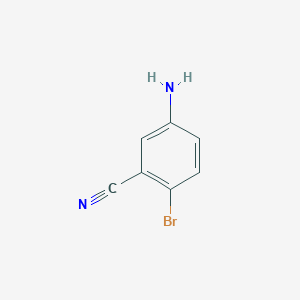
Zinc Borohydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc borohydride (Zn(BH4)2) is a compound that has been used for various chemical reactions due to its unique properties . It is prepared from ZnCl2 and NaBH4 . It is known for its ability to selectively reduce aldehydes in the presence of ketones, and isolated ketones over conjugated ketones . It is moderately stable in ethereal solution and has many applications in organic synthesis .
Synthesis Analysis
This compound can be synthesized via simply ball-milling a mixture of ZnCl2·2NH3/2LiBH4 . In the interaction of zinc chloride with alkali metal borohydrides in organic solvents (diethyl ether, THF, diglyme), chlorine is replaced by the borohydride ion, with the formation of this compound .Molecular Structure Analysis
The structure analysis shows that the subsequent complex has a monoclinic structure with unit-cell parameters of a = 6.392 (4) Å, b = 8.417 (6) Å, c = 6.388 (4) Å and β = 92.407 (4)° and space group P 2 1, in which Zn atoms coordinate with two BH 4 groups and two NH 3 groups .Chemical Reactions Analysis
This compound is often used as a reducing agent in organic synthesis . It can selectively reduce aldehydes, ketones, carboxylic acids and their derivatives, imines, nitriles, epoxy compounds, alkenes (alkynes), etc., and has good stereoselectivity for chiral molecules .Physical And Chemical Properties Analysis
This compound ether solution is sensitive to moisture and should be stored and used under the protection of inert gas . It can be used in a range of aprotic solvents such as, THF, Et2O and DME .Aplicaciones Científicas De Investigación
Asymmetric reduction of enantiopure imines : Zinc Borohydride is used in the stereoselective preparation of secondary amines from enantiopure imines (Cimarelli & Palmieri, 2000).
Anode material in fuel cells : Zinc, combined with sodium borohydride, has been evaluated as a potential anode material for direct electrochemical oxidation in borohydride fuel cells (Santos & Sequeira, 2010).
Chemo- and regioselective reductions : this compound demonstrates efficiency in chemo- and regioselective reductions of various functional groups in organic compounds (Ranu, 1993).
Reductive aminations : It is used in the reductive amination of formaldehyde with primary and secondary amines, which contain potentially acid-sensitive functional groups (Bhattacharyya, 1995).
Chemical synthesis and characterization : this compound is synthesized using NaBH4 and ZnCl2, and its crystallographic constitution is analyzed for potential applications (Li et al., 2012).
In organic synthesis : It finds applications in the reduction of carboxylic acids, amino acids, amides, and the hydroboration of olefins, dienes, cyclic olefins, and alkynes (Marks et al., 2010).
Mechanochemical synthesis and thermal decomposition : Studying its synthesis and decomposition contributes to understanding its properties for potential applications in hydrogen storage (Jeon & Cho, 2006).
Biomedical applications of zinc oxide nanoparticles : Zinc oxide nanoparticles, derived from this compound, are significant for their anticancer and antimicrobial activities, and as drug carriers (Mishra et al., 2017).
Reduction of azides : It provides an efficient procedure for reducing organic azides, leading to the production of amides and sulfonamides in excellent yields (Ranu et al., 1994).
Reduction of carboxylic esters to alcohols : this compound, under sonification, effectively reduces carboxylic esters to alcohols (Ranu & Basu, 1991).
Polymer supported this compound : Stabilization of this compound on polyvinylpyridine leads to its use as a mild, efficient, selective, and regenerable reducing agent (Tamami & Goudarzian, 1996).
Nanoscale Borromean links : Its use in the reduction of a Borromean Ring complex highlights its role in the demetallation and production of neutral compounds (Peters et al., 2005).
Mecanismo De Acción
Target of Action
Zinc Borohydride, also known as Zn(BH4)2, primarily targets α,β-unsaturated carbonyl compounds , aldehydes , and ketones . It can selectively reduce aldehydes in the presence of ketones, and isolated ketones over conjugated ketones . It is also used for the reductive amination of formaldehyde with a variety of primary and secondary amines .
Mode of Action
This compound interacts with its targets through a process known as reductive amination . This process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine . This compound serves as a reducing agent in this process, enabling the selective reduction of imines in the presence of aldehydes .
Biochemical Pathways
This compound affects the reductive amination pathway . This pathway involves the conversion of carbonyl compounds to amines, which is a fundamental reaction in synthetic organic chemistry . The reductive amination pathway is crucial for the synthesis of a wide variety of primary and secondary amines .
Pharmacokinetics
It’s known that this compound is used in the form of a freshly prepared solution just prior to use, indicating its potential instability and the need for careful handling and storage .
Result of Action
The action of this compound results in the reduction of α,β-unsaturated carbonyl compounds, aldehydes, and ketones . It also enables the efficient reduction of a variety of aromatic and aliphatic aldoximes or ketoximes to their primary or secondary amines . These molecular and cellular effects underline the compound’s utility in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the reaction conditions. For instance, the compound has been synthesized via simply ball-milling a mixture of ZnCl2·2NH3/2LiBH4 . Moreover, its reductive amination action has been performed in dichloromethane, indicating that the solvent environment can impact the compound’s action and efficacy .
Safety and Hazards
Direcciones Futuras
Direct borohydride fuel cells (DBFCs) are expected to be a feasible and efficient energy storage device by virtue of the ready availability of raw materials, non-toxicity of products, and excellent operational stability . The thermodynamic destabilization and kinetic improvement should be simultaneously considered by combination of various modification methods, which is the future research direction of metal borohydrides .
Propiedades
InChI |
InChI=1S/2B.Zn/q2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFVXSJYHCJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

